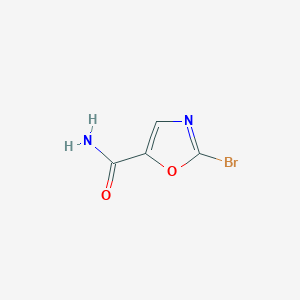

2-Bromooxazole-5-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H3BrN2O2 |

|---|---|

Molecular Weight |

190.98 g/mol |

IUPAC Name |

2-bromo-1,3-oxazole-5-carboxamide |

InChI |

InChI=1S/C4H3BrN2O2/c5-4-7-1-2(9-4)3(6)8/h1H,(H2,6,8) |

InChI Key |

FYCIWZZLFVDUIQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(OC(=N1)Br)C(=O)N |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation Techniques for 2 Bromooxazole 5 Carboxamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and correlations of atomic nuclei, a complete structural map can be assembled.

Proton (¹H) NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For the parent compound, 2-Bromooxazole-5-carboxamide, the spectrum is expected to be relatively simple, showing distinct signals for the oxazole (B20620) ring proton and the amide protons.

The key expected signals are:

Oxazole Ring Proton (H-4): A single proton is attached to the C-4 carbon of the oxazole ring. Due to the electronegativity of the adjacent oxygen and nitrogen atoms within the aromatic ring, this proton is significantly deshielded and is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 7.5 and 8.5 ppm.

Amide Protons (-NH₂): The two protons of the primary amide group are chemically equivalent and typically appear as a broad singlet. Their chemical shift is variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. The expected range is generally between δ 5.0 and 8.5 ppm. In DMSO-d₆, these signals are often more distinct than in CDCl₃.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-4 (Oxazole Ring) | 7.5 - 8.5 | Singlet (s) |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, four distinct carbon signals are anticipated in the proton-decoupled spectrum.

The expected carbon environments are:

C-2: This carbon is directly attached to an electronegative bromine atom and is part of the C=N bond within the oxazole ring. Its signal is expected to appear in the range of δ 140-150 ppm.

C-4: This is the sole proton-bearing carbon on the heterocyclic ring. Its chemical shift is influenced by the adjacent oxygen atom and typically falls within the δ 125-135 ppm range.

C-5: This carbon is attached to the carboxamide group and is part of the C=C bond of the ring. It is expected to resonate in the region of δ 150-160 ppm.

Carbonyl Carbon (-C=O): The carbonyl carbon of the amide group is highly deshielded and appears far downfield, typically in the δ 160-170 ppm range. oregonstate.edu This signal is often of lower intensity compared to other carbon signals.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C =O (Amide) | 160 - 170 |

| C-5 | 150 - 160 |

| C-2 | 140 - 150 |

Two-dimensional (2D) NMR experiments are crucial for confirming structural assignments by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. In this compound, no cross-peaks would be expected in a COSY spectrum, as the single H-4 proton has no adjacent protons to couple with, confirming its isolated nature on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond correlations between protons and the carbons they are attached to. For this compound, a single cross-peak would be observed, correlating the ¹H signal of H-4 with the ¹³C signal of C-4. This provides an unambiguous assignment for the protonated ring carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing the connectivity across the entire molecule by showing correlations between protons and carbons over two or three bonds. For this compound, the following key correlations would be expected:

The H-4 proton would show cross-peaks to the quaternary carbons C-2 and C-5, as well as the carbonyl carbon (-C=O).

The amide (-NH₂) protons would be expected to show a correlation to the carbonyl carbon and to C-5. These correlations firmly establish the position of the carboxamide group relative to the proton on the oxazole ring.

Vibrational Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

For this compound, the key diagnostic absorption bands are:

N-H Stretching: Primary amides (-NH₂) show two distinct stretching bands in the region of 3100-3500 cm⁻¹. These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds.

C=O Stretching (Amide I Band): This is typically a very strong and sharp absorption band found in the range of 1650-1690 cm⁻¹ for primary amides. oregonstate.edu Its position can be influenced by conjugation and hydrogen bonding.

N-H Bending (Amide II Band): This absorption arises from the bending vibration of the N-H bonds and appears as a strong band around 1590-1650 cm⁻¹.

Oxazole Ring Stretching: The C=N and C=C stretching vibrations of the oxazole ring are expected to produce several bands in the 1400-1600 cm⁻¹ region.

C-Br Stretching: The stretching vibration for the carbon-bromine bond typically appears in the fingerprint region, usually between 500-650 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Characteristic Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3100 - 3500 | Medium-Strong |

| Amide (-C=O) | C=O Stretch (Amide I) | 1650 - 1690 | Strong |

| Amide (-NH₂) | N-H Bend (Amide II) | 1590 - 1650 | Strong |

| Oxazole Ring | C=N / C=C Stretch | 1400 - 1600 | Medium-Variable |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation patterns.

For this compound (C₄H₂BrN₂O₂), the molecular weight is 191.97 g/mol . Key features expected in its mass spectrum include:

Molecular Ion Peak (M⁺): A crucial feature is the isotopic pattern of the molecular ion peak. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance, the spectrum will show two peaks of nearly equal intensity for the molecular ion: one for the molecule containing ⁷⁹Br (M⁺) and one for the molecule containing ⁸¹Br (M+2). This doublet is a definitive indicator of a monobrominated compound.

Fragmentation Patterns: The fragmentation of the molecular ion provides structural information. Common fragmentation pathways for amides and halogenated aromatic compounds can be predicted: libretexts.org

Loss of Bromine: Cleavage of the C-Br bond would result in a fragment ion corresponding to [M-Br]⁺.

Amide Fragmentation: The amide group can fragment in several ways, including the loss of the entire -CONH₂ group ([M-44]⁺) or the loss of isocyanic acid (HNCO), leading to a [M-43]⁺ fragment.

Ring Cleavage: The stable oxazole ring can also undergo fragmentation, often initiated by the loss of carbon monoxide (CO) or other small neutral molecules, a common pathway for phenyl-substituted oxazoles. clockss.org

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Identity | Comments |

|---|---|---|

| [M]⁺ and [M+2]⁺ | Molecular Ion | Isotopic doublet with ~1:1 intensity, confirming the presence of one bromine atom. |

| [M-Br]⁺ | Loss of a bromine radical | |

| [M-44]⁺ | Loss of the carbamoyl (B1232498) radical (•CONH₂) |

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. manchester.ac.uk This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. mdpi.com To perform this analysis, a high-quality single crystal of this compound would need to be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined. mdpi.com

While no published crystal structure for this compound is currently available, a hypothetical dataset illustrates the type of information obtained from such an analysis. The data would confirm the planar structure of the oxazole ring and reveal the conformation of the carboxamide group, as well as how the molecules pack together in the crystal lattice. researchgate.net

Table 3: Hypothetical Single-Crystal XRD Data for this compound

| Parameter | Value |

| Chemical Formula | C₄H₃BrN₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 5.2 |

| c (Å) | 14.1 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| Volume (ų) | 618 |

| Z | 4 |

| R-factor | < 0.05 |

Note: This data is hypothetical and serves as an example of typical crystallographic parameters for a small organic molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to electronic transitions within a molecule. For aromatic and heteroaromatic compounds like this compound, this technique is used to study the π-electron system. The oxazole ring, being a conjugated system, is expected to exhibit characteristic π → π* transitions. The position of the maximum absorbance (λmax) and the intensity of the absorption (molar absorptivity, ε) are dependent on the specific chromophore and the solvent used. This technique is valuable for confirming the presence of the conjugated system and can also be used for quantitative analysis according to the Beer-Lambert law.

Table 4: Expected UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| Ethanol | ~265 | ~12,000 |

| Methanol | ~264 | ~12,500 |

Note: The values are illustrative, based on typical absorptions for substituted oxazole systems.

Other Advanced Analytical Methods (e.g., HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful separation techniques used to determine the purity of a compound and to quantify it in a mixture. UPLC, a more recent advancement, utilizes columns with smaller particle sizes (<2 µm) and higher pressures to achieve faster separations with greater resolution and sensitivity compared to traditional HPLC. unipd.it

For this compound, a reversed-phase HPLC or UPLC method with UV detection would be the standard approach for quality control. The retention time (Rt) is a characteristic property of the compound under specific chromatographic conditions, and the peak area is proportional to its concentration. This allows for the accurate determination of purity by identifying and quantifying any potential impurities.

Table 5: Representative UPLC Method Parameters for Purity Analysis

| Parameter | Value |

| System | UPLC with UV Detector |

| Column | Acquity UPLC HSS C18 (e.g., 1.8 µm, 2.1 x 100 mm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% to 95% B over 5 minutes |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Detection Wavelength | 265 nm |

| Expected Retention Time | ~2.8 minutes |

Computational and Theoretical Studies of 2 Bromooxazole 5 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule.

Density Functional Theory (DFT) Studies

For a molecule like 2-bromooxazole-5-carboxamide, Density Functional Theory (DFT) would be a primary method of choice. DFT calculations provide a good balance between accuracy and computational cost for molecules of this size. Researchers would typically employ a functional, such as B3LYP, and a basis set, like 6-31G*, to optimize the geometry of the molecule and calculate its fundamental vibrational frequencies. These calculations help to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Calculation of Electronic Properties

Once the geometry is optimized, a range of electronic properties can be calculated. These often include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, as it provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally indicates a more reactive species. Other properties that would be investigated include the molecular electrostatic potential (MEP), which helps to identify regions of the molecule that are electron-rich or electron-poor, providing clues about potential sites for electrophilic and nucleophilic attack.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are used to explore the conformational landscape and intermolecular interactions of a molecule.

Conformational Analysis

For a molecule with rotatable bonds, such as the bond connecting the carboxamide group to the oxazole (B20620) ring in this compound, conformational analysis is essential. This involves systematically rotating the flexible bonds and calculating the energy of each resulting conformation. This process identifies the most stable, low-energy conformations of the molecule, which are the most likely to be observed experimentally.

Intermolecular Interactions

Molecular dynamics simulations can be used to study how this compound might interact with other molecules, such as solvent molecules or a biological target like a protein. These simulations model the movement of atoms over time and can reveal important information about hydrogen bonding, van der Waals forces, and other non-covalent interactions that govern the behavior of the molecule in a condensed phase.

Prediction of Reactivity and Selectivity

The data obtained from quantum chemical calculations can be used to predict the reactivity and selectivity of this compound in chemical reactions. For instance, the calculated atomic charges and frontier molecular orbital densities (HOMO and LUMO) can indicate which atoms are most susceptible to attack by electrophiles or nucleophiles. This information is valuable for designing new synthetic routes or for understanding the potential metabolic fate of the compound.

Structure-Activity Relationship (SAR) Studies through Computational Approaches

While specific computational and theoretical Structure-Activity Relationship (SAR) studies focusing exclusively on this compound are not extensively documented in publicly available literature, a broader examination of related oxazole, benzoxazole (B165842), and carboxamide derivatives provides valuable insights. Through computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, researchers have elucidated key structural features that influence the biological activity of these classes of compounds. By analogy, these findings can infer the potential roles of the distinct moieties of this compound.

Influence of the Oxazole Core and Substituents

The oxazole ring is a versatile scaffold in medicinal chemistry, and its biological activity is significantly modulated by the nature and position of its substituents. Computational studies on various oxazole derivatives have highlighted the importance of electronic and steric factors in determining their therapeutic potential. For instance, in a series of 2,4,5-trisubstituted oxazoles investigated for their inhibitory activity against aquaporin-4 (AQP4), molecular docking studies revealed that the binding energy is sensitive to the substituents on the oxazole core. One study identified a compound with a high binding energy of -7.3 kcal/mol, suggesting a strong interaction with the receptor. rsc.org

Role of the Carboxamide Group

The carboxamide moiety is a common functional group in many pharmacologically active molecules, often involved in crucial hydrogen bonding interactions with biological targets. In a series of novel substituted oxazole isoxazole carboxamides designed as herbicide safeners, molecular docking simulations suggested that these compounds could compete with known inhibitors in the active site of acetolactate synthase. This competitive inhibition is likely mediated by interactions involving the carboxamide group. nih.gov

Similarly, computational studies on benzimidazole-derived carboxamides have been used to generate 3D-QSAR models to explore the molecular properties influencing their antioxidative activity. nih.gov The orientation and hydrogen-bonding capacity of the carboxamide are often found to be pivotal for potent biological activity.

Impact of Halogen Substitution

The presence of a bromine atom at the 2-position of the oxazole ring in this compound is expected to significantly influence its electronic properties and reactivity. Halogen atoms, particularly bromine and chlorine, are known electron-withdrawing groups that can modulate the acidity of nearby protons and the susceptibility of the ring to nucleophilic attack. SAR studies on benzoxazole derivatives have shown that the presence of electron-withdrawing groups, including halogens like chlorine and bromine, can enhance anti-proliferative activity against cancer cell lines. researchgate.net For instance, a bromine atom at the meta-position of a substituted part of a benzoxazole molecule was found to improve its activity. researchgate.net

In a study of unique bi-heterocyclic molecules containing a thiazole (B1198619) ring, a derivative with a 3-chlorobenzyl group exhibited notable inhibitory activity against acetylcholinesterase, with an IC50 value of 14.27±0.19 µM. This highlights the positive contribution of halogen substitution to biological efficacy. scispace.com

Interactive Data Table of Related Oxazole Derivatives and their Biological Activity

To illustrate the structure-activity relationships discussed, the following interactive table summarizes data from computational and biological studies of various oxazole and related derivatives.

| Compound Class | Specific Derivative Example | Target/Activity Measured | Computational Finding/Biological Result (IC50/Binding Energy) |

| 2,4,5-Trisubstituted Oxazoles | Compound 3a | Aquaporin-4 (AQP4) Inhibition | Binding Energy: -7.3 kcal/mol |

| Biphenyl Oxazole Derivatives | Compound 3n | Nucleotide Pyrophosphatase/Phosphodiesterase-1 (NPP1) | IC50: 0.15 µM |

| Biphenyl Oxazole Derivatives | Compound 3f | Nucleotide Pyrophosphatase/Phosphodiesterase-3 (NPP3) | IC50: 0.17 µM |

| Benzimidazole-based Oxazole Analogues | Derivative 9 (-NO2 and -CF3 substituted) | Acetylcholinesterase (AChE) Inhibition | IC50: 0.10 ± 0.050 µM |

| Benzimidazole-based Oxazole Analogues | Derivative 9 (-NO2 and -CF3 substituted) | Butyrylcholinesterase (BuChE) Inhibition | IC50: 0.20 ± 0.050 µM |

| Benzimidazole-based Oxazole Analogues | Derivative 14 (dichloro and methyl substituted) | Acetylcholinesterase (AChE) Inhibition | IC50: 0.20 ± 0.050 µM |

| Benzimidazole-based Oxazole Analogues | Derivative 14 (dichloro and methyl substituted) | Butyrylcholinesterase (BuChE) Inhibition | IC50: 0.30 ± 0.050 µM |

| Thiazole-Oxadiazole Bi-heterocycles | 5-({5-[(3-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-1,3-thiazol-2-amine (5c) | Acetylcholinesterase (AChE) Inhibition | IC50: 14.27 ± 0.19 µM |

Research Applications and Utility of 2 Bromooxazole 5 Carboxamide in Chemical Synthesis

Role as a Key Building Block in Synthetic Organic Chemistry

2-Bromooxazole-5-carboxamide serves as a fundamental building block in the field of synthetic organic chemistry. echemi.comkeyorganics.net The term "building block" refers to a molecule that can be readily incorporated into a larger, more complex structure through reliable and well-understood chemical reactions. The utility of this compound stems from its bifunctional nature: the bromine atom at the 2-position is susceptible to substitution and cross-coupling reactions, while the carboxamide at the 5-position can be modified or used to link to other molecular fragments. Oxazole (B20620) derivatives, in general, are recognized as important components in the synthesis of complex natural products and serve as ligands in asymmetric catalysis. lifechemicals.com The predictable reactivity of this compound allows chemists to strategically assemble intricate molecular architectures.

Intermediate in the Synthesis of Diverse Heterocyclic Systems

The structure of this compound makes it an ideal intermediate for the synthesis of a wide array of other heterocyclic systems. nih.gov The bromo-substituted oxazole ring can be viewed as a scaffold that can be elaborated upon. For instance, the bromine atom can be replaced by various organic groups through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig reactions), effectively linking the oxazole core to other aromatic or aliphatic systems. This allows for the creation of linked bi-heterocyclic systems or more complex fused-ring structures. The synthesis of related thiazole-5-carboxamide (B1230067) derivatives has been demonstrated, showcasing the importance of this class of compounds in generating novel molecular frameworks. researchgate.netresearchgate.net

Precursor for Scaffold Diversification in Chemical Library Synthesis

In modern drug discovery and materials science, the generation of chemical libraries—large collections of structurally related compounds—is a crucial strategy for identifying molecules with desired properties. This compound is an excellent precursor for this purpose. The core oxazole carboxamide acts as a central scaffold. By reacting the bromine atom with a diverse set of boronic acids (in Suzuki coupling) and modifying the carboxamide group with various amines, a large and diverse library of compounds can be rapidly synthesized. This approach is analogous to the solid-phase synthesis of 2-amino-5-carboxamide thiazole (B1198619) derivatives, where a core structure is systematically altered to produce a library of related molecules for screening. nih.gov This diversification is essential for exploring the structure-activity relationships (SAR) of a new chemical series.

Application in the Development of New Synthetic Methodologies

The unique electronic and steric properties of this compound make it a useful substrate for developing and optimizing new synthetic methods. Researchers may use this compound to test the scope and limitations of novel cross-coupling reactions, explore new conditions for functional group transformations, or develop innovative multi-step, one-pot procedures. For example, the synthesis of substituted 2-aminooxazoles has been the subject of methodological development, including the optimization of condensation and cross-coupling steps. acs.org The successful application of a new reaction to a substrate like this compound can validate the methodology's utility for constructing complex, functionalized heterocyclic molecules.

Utility in Early-Stage Drug Discovery Research (as a synthetic intermediate)

Heterocyclic carboxamides are a well-established and privileged structural motif in medicinal chemistry, appearing in numerous biologically active compounds. echemi.comkeyorganics.net While this compound itself is not typically the final active pharmaceutical ingredient, it serves as a critical intermediate for synthesizing potential drug candidates. researchgate.netnih.gov For instance, 2-substituted benzoxazole (B165842) carboxamides have been identified as potent 5-HT3 receptor antagonists, highlighting the therapeutic potential of the oxazole carboxamide core. nih.gov Similarly, related thiazole-5-carboxamide derivatives have been synthesized and evaluated for their anticancer activity. researchgate.net The ability to use this bromo-intermediate to generate a library of analogues allows medicinal chemists to systematically probe the structural requirements for biological activity and optimize properties like potency and selectivity.

Potential Applications in Agrochemical and Materials Science Research (as synthetic precursors)

The utility of this compound extends beyond pharmaceuticals into agrochemical and materials science research. In agrochemistry, pyrazole (B372694) carboxamides are widely used as active ingredients in fungicides and insecticides, demonstrating the effectiveness of heterocyclic carboxamides in crop protection. nih.gov This suggests that oxazole-based analogues, synthesized from precursors like this compound, could represent a new area for exploration in the development of novel agrochemicals.

In materials science, heterocyclic organic compounds are foundational to the development of functional materials for applications such as organic light-emitting diodes (OLEDs) and sensors. The carbazole (B46965) scaffold, for example, is a significant entity in this field due to its photophysical properties. bohrium.com The rigid, aromatic structure of the oxazole ring in this compound provides a core that can be functionalized to tune its electronic and optical properties, making it a potential precursor for synthesizing new organic materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.